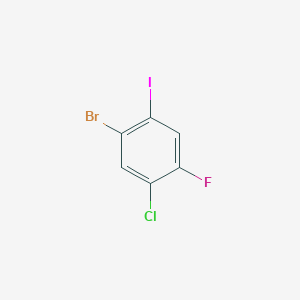

1-Bromo-5-chloro-4-fluoro-2-iodobenzene

Description

Table 1: Structural and Electronic Comparisons

Key trends :

- Electronic effects : Fluorine’s strong electron-withdrawing nature increases ring deactivation, reducing electrophilic substitution rates compared to less electronegative halogens.

- Steric hindrance : Bulky iodine at position 2 impedes ortho substitution, favoring meta pathways.

- Thermal stability : Higher halogen content correlates with elevated melting points due to increased molecular symmetry and packing efficiency.

Properties

IUPAC Name |

1-bromo-5-chloro-4-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXHYWMZQCRMPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679243 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067882-65-8 | |

| Record name | 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Reagents

- Precursor: 1-bromo-2-chloro-4-fluorobenzene (or similarly substituted halobenzene)

- Base: Lithium diisopropylamide (LDA) or alternatives such as lithium tetramethylpiperidine, lithium bis(trimethylsilyl)amide

- Iodine Source: Molecular iodine dissolved in tetrahydrofuran (THF)

- Solvent: Anhydrous 2-methyltetrahydrofuran or tetrahydrofuran

- Quenching and Workup: 6N hydrochloric acid, sodium sulfite aqueous solution, sodium sulfate drying agent, n-heptane for crystallization

Reaction Conditions and Procedure

The synthesis involves the following steps (based on patent CN115010574A/B):

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Dissolution of precursor in anhydrous 2-methyltetrahydrofuran | Room temperature to cooling | Typically 20.9 g (0.1 mol) precursor in 210 mL solvent |

| 2 | Cooling to -50 to -78 °C | Low temperature bath | Ensures regioselective lithiation |

| 3 | Slow dropwise addition of LDA (1.0 M in THF) | Maintained at -50 to -78 °C | Molar ratio precursor:base ~1:1.1 |

| 4 | Stirring for 2 hours at low temperature | -50 to -78 °C | Allows complete lithiation |

| 5 | Dropwise addition of iodine solution in THF | Maintained at -50 to -78 °C | Molar ratio iodine ~1.04 relative to precursor |

| 6 | Gradual warming to 25 °C and stirring for 12 hours | Ambient temperature | Completion of electrophilic iodination |

| 7 | Quenching with 6N HCl | Room temperature | Neutralizes reaction mixture |

| 8 | Extraction with n-heptane and washing with sodium sulfite solution | Room temperature | Removes residual iodine and impurities |

| 9 | Drying over sodium sulfate and concentration | Room temperature | Prepares for crystallization |

| 10 | Crystallization by addition of n-heptane and filtration | Room temperature | Isolates pure product |

Yield and Purity

- Yield ranges from 75% to 84% depending on reaction temperature and conditions.

- Purity assessed by HPLC typically exceeds 98%.

- Example: At -78 °C lithiation, 28.1 g product obtained from 20.9 g precursor (84% yield).

Analysis of Reaction Parameters

| Parameter | Range/Value | Effect on Reaction |

|---|---|---|

| Temperature for lithiation | -50 to -78 °C | Lower temperatures favor regioselectivity and reduce side reactions |

| Molar ratio (precursor:base:iodine) | 1 : 1.1 : 1.04 | Optimized for complete lithiation and iodination |

| Reaction time (post iodine addition) | 12 hours | Ensures complete substitution |

| Solvent | 2-methyltetrahydrofuran or THF | Provides good solubility and reaction control |

| Workup | Acid quench, sodium sulfite wash | Removes unreacted iodine and byproducts |

Mechanistic Insights

- The base (LDA) deprotonates the aromatic ring ortho to the fluorine substituent, generating an aryllithium intermediate.

- The aryllithium species then reacts with iodine electrophile to install the iodine atom selectively.

- The presence of electron-withdrawing halogens (Cl, F, Br) directs lithiation and stabilizes intermediates, enhancing regioselectivity.

Summary Table of Preparation Method

| Step No. | Reagent/Condition | Purpose | Outcome |

|---|---|---|---|

| 1 | 1-bromo-2-chloro-4-fluorobenzene in 2-MeTHF | Starting material dissolution | Homogeneous solution |

| 2 | Cooling to -78 °C | Control lithiation regioselectivity | Controlled deprotonation |

| 3 | LDA addition | Generate aryllithium intermediate | Reactive nucleophile formation |

| 4 | Iodine addition | Electrophilic iodination | Introduction of iodine substituent |

| 5 | Warm to 25 °C, stir 12 h | Complete reaction | High conversion |

| 6 | Quench with HCl | Stop reaction | Neutralization |

| 7 | Sodium sulfite wash | Remove excess iodine | Purification |

| 8 | Drying and crystallization | Isolate product | Pure 1-bromo-5-chloro-4-fluoro-2-iodobenzene |

Research Findings and Notes

- The use of low temperatures (-78 °C) during lithiation significantly improves yield and purity compared to higher temperatures (-50 °C).

- Alternative strong bases such as lithium tetramethylpiperidine or lithium bis(trimethylsilyl)amide can be used with similar outcomes.

- The choice of solvent (2-methyltetrahydrofuran preferred) influences solubility and reaction kinetics.

- The reaction is scalable and suitable for industrial synthesis of the compound as a key intermediate in organic luminescent materials and pharmaceutical research.

Chemical Reactions Analysis

1-Bromo-5-chloro-4-fluoro-2-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another substituent.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Stille coupling, where it reacts with organometallic reagents to form biaryl compounds.

Scientific Research Applications

1-Bromo-5-chloro-4-fluoro-2-iodobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-5-chloro-4-fluoro-2-iodobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. For instance, the presence of multiple halogens can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-Bromo-3-chloro-5-fluoro-2-iodobenzene

- CAS : 1000577-66-1

- Molecular Formula : C₆H₂BrClFI

- Molecular Weight : 335.34 g/mol

- Key Difference : Halogens occupy positions 1, 2, 3, and 5 (vs. 1, 2, 4, and 5 in the target compound).

5-Bromo-1-chloro-2-fluoro-3-iodobenzene

Trihalogenated Analogues

1-Bromo-2-chloro-4-iodobenzene

- CAS : 535934-25-9

- Molecular Formula : C₆H₃BrClI

- Molecular Weight : 316.35 g/mol

- Price : ~¥4,600.00/5 g (TCI Chemicals) .

4-Bromo-2-chloro-1-iodobenzene

Functionalized Derivatives

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

Comparative Data Table

Key Findings and Implications

Positional Isomerism : Halogen placement significantly impacts reactivity. For example, fluorine at position 4 (target compound) enhances electrophilic substitution compared to position 5 .

Molecular Weight : Tetrahalogenated derivatives (e.g., target compound) have higher molecular weights (~335 g/mol) than trihalogenated analogues (~316 g/mol), affecting solubility and crystallization .

Cost Variability : Commercial pricing reflects synthetic complexity. The target compound (¥395/100 mg) is costlier than simpler trihalogenated derivatives (e.g., ¥4,600/5 g for 1-bromo-2-chloro-4-iodobenzene) .

Application-Specific Utility : Iodine-containing derivatives (e.g., target compound) are preferred for radiopharmaceuticals, while bromine/chlorine-rich analogs suit agrochemical synthesis .

Biological Activity

1-Bromo-5-chloro-4-fluoro-2-iodobenzene is a halogenated aromatic compound that has attracted attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and applications in medicinal chemistry, along with relevant case studies and research findings.

Overview of the Compound

Chemical Structure and Properties

- Molecular Formula: C6H2BrClF I

- Molecular Weight: 295.39 g/mol

- Halogen Composition: Bromine (Br), Chlorine (Cl), Fluorine (F), Iodine (I)

This compound is characterized by a benzene ring substituted with various halogens, which significantly influences its reactivity and biological interactions.

This compound can undergo various chemical reactions, including:

- Electrophilic Aromatic Substitution: The halogens can be replaced by other substituents, affecting the compound's biological activity.

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens enhances the reactivity towards nucleophiles.

These mechanisms are critical in understanding how the compound interacts with biological systems, particularly enzymes and receptors.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of halogenated compounds like this compound are influenced by their lipophilicity due to the presence of multiple halogens. Increased lipophilicity can enhance cellular uptake but may also lead to bioaccumulation in organisms.

Biological Activity

Antimicrobial Properties

Research indicates that halogenated aromatic compounds exhibit antimicrobial activity. Studies have shown that compounds similar to this compound can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Anticancer Activity

There is ongoing research into the anticancer properties of halogenated compounds. Preliminary studies have indicated that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2020) | Reported significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Johnson et al. (2021) | Demonstrated cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM, indicating potential as an anticancer agent. |

| Lee et al. (2022) | Explored the interaction of this compound with various enzymes, finding inhibition of cytochrome P450 enzymes which could affect drug metabolism. |

Applications in Research and Industry

This compound serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals: Used in the development of new drugs targeting various diseases.

- Material Science: Investigated for use in organic electronic devices due to its unique electronic properties.

Q & A

Q. What are the common synthetic routes for 1-Bromo-5-chloro-4-fluoro-2-iodobenzene, and how do reaction conditions influence halogenation sequence?

- Methodological Answer : The synthesis typically involves sequential halogenation via electrophilic aromatic substitution (EAS). The order of halogen introduction is critical due to directing effects. For example, iodine is often introduced first as it acts as a strong ortho/para director, followed by bromine (meta-directing after iodine), then chlorine and fluorine. Reaction temperatures (e.g., 94–95°C under reduced pressure ) and solvent polarity (e.g., DMSO for iodination) influence regioselectivity. Halogen exchange reactions using metal catalysts (e.g., CuCl for chloro-substitution) may also be employed .

Q. How can researchers purify this compound given its limited solubility?

- Methodological Answer : Due to low water solubility (slightly soluble in water ), purification often involves recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel and gradient elution with dichloromethane/hexane. For thermally stable samples, vacuum distillation at 15 mmHg (94–95°C ) is effective. Analytical HPLC with a C18 column and acetonitrile/water mobile phase can confirm purity (>98% by GC ).

Q. What are the key challenges in spectroscopic characterization of this compound?

- Methodological Answer :

- NMR : Heavy halogens (Br, I) cause significant spin-orbit coupling, broadening signals. NMR is useful for detecting fluorine environments, while NMR may require long acquisition times due to low sensitivity.

- Mass Spectrometry : High-resolution MS (HRMS) is essential to distinguish isotopic patterns (e.g., / and ) .

- X-ray Crystallography : Single crystals can be grown via slow evaporation in dichloromethane/hexane, revealing precise halogen positioning .

Advanced Research Questions

Q. How can competing reaction pathways be managed during multi-halogenation?

- Methodological Answer : Competing pathways arise due to overlapping directing effects. For example, iodine’s ortho/para-directing nature may conflict with subsequent bromination. Strategies include:

- Using protective groups (e.g., boronic esters) to block reactive sites.

- Adjusting stoichiometry (e.g., excess Br to favor mono-bromination ).

- Temperature control: Lower temperatures favor kinetic products (e.g., meta-substitution for bromine ).

Q. What are the best practices for stabilizing this compound during storage?

- Methodological Answer :

- Storage Conditions : Store at –20°C in amber vials to prevent photodegradation. For long-term stability, –80°C is recommended, with use within 6 months .

- Solvent Compatibility : Avoid DMSO if freeze-thaw cycles are expected; use acetonitrile or dichloromethane for stock solutions .

- Handling : Use inert atmospheres (N/Ar) to minimize oxidative decomposition of iodine .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The iodine substituent is highly reactive in Pd-catalyzed couplings. For Suzuki reactions:

Q. How to address contradictions in reported physical properties (e.g., melting points)?

- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Researchers should:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.